3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester derivative featuring a pyridine core substituted with a methoxy group at position 3 and a pinacol-protected boronic acid group at position 2. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate ester group, which resists hydrolysis and oxidation under standard reaction conditions . Its structural design balances electronic and steric effects, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
CAS No. |
1256358-87-8 |
|---|---|
Molecular Formula |
C12H18BNO3 |
Molecular Weight |
235.09 g/mol |
IUPAC Name |
3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-9(15-5)7-6-8-14-10/h6-8H,1-5H3 |
InChI Key |
CATWDUWVTQWCFZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of 3-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronate group enables participation in transition-metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings . These reactions typically involve aryl halides or triflates, forming biaryl or heteroaryl structures.
Key Applications :
Oxidation and Hydrolysis
The boronate moiety undergoes controlled oxidation or hydrolysis to yield boronic acids, which are intermediates in further functionalization.
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack at the boron center, with the dioxaborolane ring opening to form a tetrahedral intermediate .
Electrophilic Substitution
The pyridine ring’s methoxy group directs electrophilic substitution at the ortho and para positions, though steric hindrance from the boronate group modulates reactivity.
Limitations :
-
Boronate groups reduce ring electron density, slowing electrophilic attack .
-
Steric effects from the dioxaborolane ring suppress meta substitution .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic displacement under specific conditions.
Mechanistic Pathway :
Functional Group Transformations
The methoxy group can be demethylated or converted into other functionalities.
Stability and Reaction Optimization
Critical Factors :
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable in pharmaceutical development, where it aids chemists in creating new drugs with enhanced efficacy. The presence of the dioxaborolane moiety allows for the formation of carbon-boron bonds, facilitating various coupling reactions that are essential for constructing complex molecular architectures.
Case Study: Drug Development
In recent studies, 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been utilized to synthesize novel pharmaceutical compounds targeting specific diseases. Its ability to participate in Suzuki-Miyaura cross-coupling reactions has been particularly noted for generating biologically active molecules.
Materials Science
The compound is also employed in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances specific chemical properties like durability and thermal stability.
Applications in Coatings
Research indicates that incorporating this compound into polymeric coatings improves their resistance to environmental degradation while maintaining aesthetic qualities. This is crucial for applications in electronics and protective coatings where longevity and performance are paramount.
Catalysis
In catalysis, this compound acts as a ligand that improves reaction rates and selectivity in various chemical transformations. Its unique structure allows it to stabilize transition states during catalytic cycles.
Example: Catalytic Processes
Its role as a ligand has been demonstrated in palladium-catalyzed reactions where it significantly enhances the efficiency of cross-coupling reactions. Studies have shown that using this compound can reduce reaction times and increase yields compared to traditional ligands.
Bioconjugation
The compound facilitates bioconjugation techniques that enable the attachment of biomolecules to surfaces or other molecules. This application is essential in drug delivery systems and diagnostic applications.
Bioconjugation Techniques
In one study, researchers successfully utilized this compound to conjugate therapeutic agents with targeting ligands. This approach improved the specificity and efficacy of drug delivery systems aimed at treating cancer.
Data Summary Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Enhanced drug efficacy |
| Materials Science | Development of advanced polymers and coatings | Improved durability and thermal stability |
| Catalysis | Acts as a ligand in catalytic processes | Increased reaction rates and selectivity |
| Bioconjugation | Facilitates attachment of biomolecules for drug delivery | Enhanced specificity in targeting |
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Stability
Electron-Donating vs. Electron-Withdrawing Groups
- 3-Methoxy derivative (Target Compound) : The methoxy group at position 3 is electron-donating, which enhances the electron density of the pyridine ring. This can accelerate oxidative addition in cross-coupling reactions but may reduce electrophilicity at the boron center compared to electron-withdrawing substituents .
- 2-Chloro-3-(dioxaborolan-2-yl)pyridine : The chlorine atom at position 2 (electron-withdrawing) increases the electrophilicity of the boron atom, improving coupling efficiency in electron-deficient aryl partners. However, this substitution can reduce solubility in polar solvents .
Positional Isomerism
- 4-(Dioxaborolan-2-yl)pyridine : Boronate placement at the para position (relative to the pyridine nitrogen) alters electronic conjugation, often leading to lower reactivity in Suzuki couplings compared to ortho-substituted analogues like the target compound .
- 3,5-Bis(dioxaborolan-2-yl)pyridine: Dual boronate groups enable bidirectional coupling but require stringent stoichiometric control to avoid polymerization. The target compound’s single boronate group simplifies mono-functionalization .
Application-Specific Performance
- Fluorescent Probes : The target compound’s methoxy group can modulate fluorescence emission wavelengths. In contrast, PY-BE (a styryl-pyridine boronate probe) exhibits a 510 nm emission shift upon H₂O₂ exposure, leveraging boronate cleavage for ratiometric sensing .
- Pharmaceutical Intermediates : The methoxy group in the target compound improves bioavailability compared to 3-iodo-2,5,6-trimethoxy-4-(dioxaborolan-2-yl)pyridine , which is used in radiolabeling but suffers from metabolic instability .
Stability and Handling
- Hydrolysis Resistance : The pinacol boronate group in the target compound resists hydrolysis at neutral pH, unlike 2-(2,2,2-trifluoroethoxy)pyridine-3-boronic acid pinacol ester , where the electron-withdrawing trifluoroethoxy group accelerates hydrolysis under acidic conditions .
- Thermal Stability : Derivatives like 3-(dioxaborolan-2-yl)thiophene decompose above 150°C, whereas the target compound remains stable up to 200°C due to aromatic stabilization .
Biological Activity
3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H24BNO5
- Molecular Weight : 304.27 g/mol
- CAS Number : 1350619-23-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways.
1. Kinase Inhibition
2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In vitro assays demonstrate that it can reduce oxidative stress markers in cell lines exposed to pro-inflammatory stimuli .
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models. For example, it significantly inhibited LPS-induced pro-inflammatory responses in microglial cells .
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting cell proliferation in specific cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value significantly lower than conventional chemotherapeutics like 5-Fluorouracil .
Case Studies
Several studies provide insights into the biological activity of similar compounds:
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–2 mol%) |
| Solvent System | Toluene/EtOH (3:1) |
| Temperature | 105°C |
| Reaction Time | 12–24 hrs |
| Yield Range | 60–85% (depends on precursor purity) |
Basic: How should researchers handle and store this compound to maintain stability?
Methodological Answer:
The compound is air- and moisture-sensitive due to the boronate ester. Key protocols include:
- Storage : In a dry, inert atmosphere (argon/N₂) at 2–8°C, using amber glass vials to prevent light degradation .
- Handling : Use gloveboxes or Schlenk lines. Avoid contact with protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis.
- Safety : Wear PPE (nitrile gloves, lab coat) and use explosion-proof equipment due to flammability risks .
Critical Note : Degradation products (e.g., boronic acids) can form upon exposure to moisture, detectable via ¹¹B NMR (δ ~30 ppm for boronate vs. δ ~18 ppm for boronic acid) .
Basic: What spectroscopic and crystallographic techniques are used for characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm). ¹¹B NMR distinguishes boronate esters (δ ~28–30 ppm) .
- X-ray Crystallography : Use SHELXL (for small-molecule refinement) or OLEX2 (for structure solution and validation). Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 223.1179 for C₁₁H₁₅BFNO₂) .
Q. Table 2: Key Spectral Data
| Technique | Signature Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.3 (s, 12H, pinacol CH₃), 3.9 (s, 3H, OCH₃) |
| ¹¹B NMR | δ 28.5 (quartet, J = 90 Hz) |
| HRMS (ESI+) | m/z 224.1253 [M+H]⁺ (calc. 224.1251) |
Advanced: How can researchers optimize low yields in cross-coupling reactions with this boronate?
Methodological Answer:
Low yields often stem from catalyst poisoning or competing side reactions . Mitigation strategies:
Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃ with SPhos) to enhance turnover .
Solvent Optimization : Use THF instead of toluene for sterically hindered substrates.
Base Selection : Replace K₂CO₃ with Cs₂CO₃ to improve solubility in polar solvents.
By-product Analysis : Monitor for protodeboronation (via ¹H NMR) or homocoupling (via GC-MS).
Case Study : A 2022 study achieved 89% yield by switching to Pd(OAc)₂/XPhos and adding 10 mol% CuI to suppress β-hydride elimination .
Advanced: How to resolve discrepancies in crystallographic data during structure determination?
Methodological Answer:
Discrepancies (e.g., R-factor >5%) arise from disorder (common in pinacol groups) or twinned crystals . Solutions:
Data Reprocessing : Use OLEX2’s TwinRotMat to model twinning and refine with SHELXL’s TWIN/BASF commands .
Hydrogen Placement : For unresolved H atoms, employ SHELXL’s AFIX constraints (e.g., AFIX 137 for methoxy groups).
Validation Tools : Check PLATON’s ADDSYM for missed symmetry and Mercury’s void analysis for solvent masking.
Example : A 2020 study resolved disorder in the dioxaborolane ring by collecting data at 90 K and applying anisotropic displacement parameters (Uᵢⱼ) for all non-H atoms .
Advanced: What are common impurities in synthesized batches, and how are they characterized?
Methodological Answer:
- Impurity 1 : Deborylated product (3-methoxypyridine) due to hydrolysis. Detect via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) or LC-MS (m/z 110.06 [M+H]⁺).
- Impurity 2 : Homocoupled biaryl by-product. Identify using MALDI-TOF (m/z ~400–450).
- Mitigation : Use molecular sieves (4Å) during synthesis to scavenge H₂O. For homocoupling, reduce catalyst loading to 0.5 mol% .
Q. Table 3: Impurity Profiles
| Impurity | Detection Method | Remediation |
|---|---|---|
| Deborylated product | ¹¹B NMR, LC-MS | Anhydrous conditions |
| Homocoupled biaryl | MALDI-TOF, GC-MS | Lower Pd loading |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
